![molecular formula C6H2Br2N2O B2652844 4,6-Dibromo-3-hydroxypicolinonitrile CAS No. 1859081-53-0](/img/structure/B2652844.png)
4,6-Dibromo-3-hydroxypicolinonitrile
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Description
4,6-Dibromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2O . It has a molecular weight of 277.9 g/mol . This compound is a solid and is stored under nitrogen at 4°C .
Synthesis Analysis
The synthesis of 4,6-Dibromo-3-hydroxypicolinonitrile may be prepared from furfural in a series of chemical steps selected from cyano-amination, amine salt formation, and bromination-rearrangement .Molecular Structure Analysis
The IUPAC name for this compound is 4,6-dibromo-3-hydroxypyridine-2-carbonitrile . The InChI code is 1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H . The canonical SMILES structure is C1=C(C(=C(N=C1Br)C#N)O)Br .Physical And Chemical Properties Analysis
4,6-Dibromo-3-hydroxypicolinonitrile has a boiling point of 393.0±42.0 C at 760 mmHg . It has a topological polar surface area of 56.9 Ų . The compound has a complexity of 190 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bond count .Scientific Research Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
“4,6-Dibromo-3-hydroxypicolinonitrile” plays a crucial role in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This unique synthetic approach is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .
Production of Biologically Active Molecules
2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be synthesized using “4,6-Dibromo-3-hydroxypicolinonitrile” as a key intermediate . For instance, it can be used in the production of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents .
Construction of Functional Groups
The cyano group in “4,6-Dibromo-3-hydroxypicolinonitrile” provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . This makes it a valuable synthetic intermediate for various chemical reactions.
The 3-hydroxy group in “4,6-Dibromo-3-hydroxypicolinonitrile” provides opportunities to introduce various acyl and alkyl groups in one step . This expands its utility in the synthesis of complex organic compounds.
Research and Development in Chemical Synthesis
“4,6-Dibromo-3-hydroxypicolinonitrile” is used in research and development in various areas of chemical synthesis . Scientists use it to explore new reactions and develop novel synthetic methodologies .
Material Science Research
In the field of material science, “4,6-Dibromo-3-hydroxypicolinonitrile” is used in the development of new materials . Its unique chemical properties make it a valuable tool in the synthesis of advanced materials .
properties
IUPAC Name |
4,6-dibromo-3-hydroxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREMOXFNMQZKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C#N)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-hydroxypicolinonitrile | |
CAS RN |
1859081-53-0 |
Source
|
Record name | 4,6-dibromo-3-hydroxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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